

Application Notes and Protocols for Labeling Peptides with BP Light 650

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Compound of Interest

Compound Name: *BP Light 650 carboxylic acid*

Cat. No.: *B15557303*

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Introduction

BP Light 650 is a bright and photostable far-red fluorescent dye that is an excellent tool for labeling peptides. This amine-reactive dye, provided as an N-hydroxysuccinimidyl (NHS) ester, readily conjugates with primary amino groups on peptides, such as the N-terminus or the side chain of lysine residues, forming a stable amide bond.^{[1][2]} The far-red spectral properties of BP Light 650 (excitation maximum ~654 nm, emission maximum ~672 nm) make it ideal for a variety of applications, including in vivo imaging, due to reduced autofluorescence and deeper tissue penetration compared to shorter wavelength dyes.^{[1][3][4]}

These application notes provide a detailed protocol for labeling peptides with BP Light 650 NHS ester, including methods for purification and characterization of the conjugate. Additionally, it outlines common experimental workflows where BP Light 650-labeled peptides can be utilized.

Quantitative Data Summary

Successful peptide labeling requires careful control of reaction conditions and subsequent characterization. The following table summarizes key quantitative parameters for labeling peptides with BP Light 650 and similar far-red dyes.

Parameter	Recommended Value/Range	Notes
BP Light 650 NHS Ester Properties		
Excitation Maximum (λ_{ex})	~654 nm[1]	At the excitation maximum. Essential for calculating the degree of labeling.
Emission Maximum (λ_{em})	~672 nm[1]	
Molar Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹ [1]	
Molecular Weight	1066.1 g/mol [1]	Optimal for ensuring the primary amine is deprotonated and nucleophilic.
Reaction Conditions		
pH	8.3 - 8.5[5][6]	
Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer[5]	Must be free of primary amines (e.g., Tris or glycine) which compete with the peptide for the dye.[7]
Dye:Peptide Molar Ratio	1.5:1 to 5:1	This should be optimized for each peptide to achieve the desired degree of labeling and avoid over-labeling which can lead to fluorescence quenching and altered peptide bioactivity.[8]
Peptide Concentration	1 - 10 mg/mL	Higher concentrations can favor the labeling reaction over hydrolysis of the NHS ester.[9]
Reaction Time	1 - 4 hours at room temperature, or overnight at 4°C[6][10]	Should be optimized based on the reactivity of the peptide.

**Purification and
Characterization**

Purity	>95%	Assessed by analytical HPLC.
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Degree of Labeling (DOL)	1.0 - 2.0	The optimal DOL depends on the specific application and should be determined experimentally. [8]
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Experimental Protocols

Protocol 1: Labeling of Peptides with BP Light 650 NHS Ester

This protocol describes a general procedure for conjugating BP Light 650 NHS ester to a peptide containing a primary amine.

Materials:

- Peptide of interest
- BP Light 650 NHS ester[\[1\]](#)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[\[5\]](#)[\[7\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
- Spectrophotometer
- Lyophilizer

Procedure:

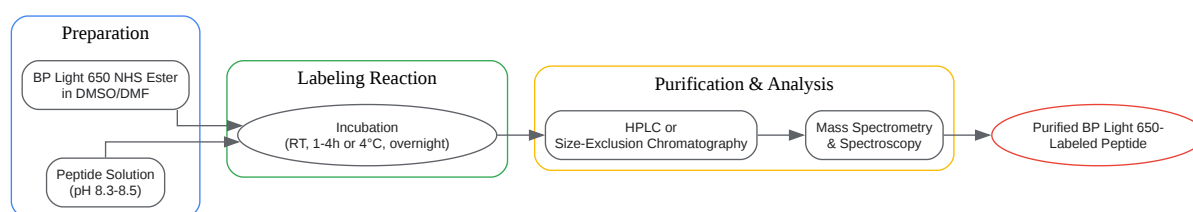
- Peptide Preparation:

- Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[\[5\]](#) If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMF or DMSO before adding the reaction buffer.
- Dye Preparation:
 - Immediately before use, dissolve the BP Light 650 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[\[7\]](#)
- Labeling Reaction:
 - Calculate the required amount of BP Light 650 NHS ester solution to add to the peptide solution to achieve the desired dye:peptide molar ratio (e.g., 3:1).
 - Slowly add the dye solution to the peptide solution while gently vortexing.[\[11\]](#)
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[7\]](#) Alternatively, the reaction can be carried out overnight at 4°C.[\[6\]](#)
- Purification of the Labeled Peptide:
 - The labeled peptide can be purified from unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.[\[12\]](#)[\[13\]](#)
 - For HPLC purification, use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[\[13\]](#) Monitor the elution profile at both 220 nm (for the peptide bond) and ~650 nm (for the BP Light 650 dye).
 - Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
- Characterization and Storage:
 - Confirm the identity and purity of the labeled peptide using analytical HPLC and mass spectrometry.[\[12\]](#)[\[14\]](#) The mass spectrum should show an increase in mass corresponding to the molecular weight of the BP Light 650 dye.

- Calculate the Degree of Labeling (DOL) using the following formula: $DOL = (A_{max} \times M_{peptide}) / (\epsilon_{dye} \times (A_{280} - (CF \times A_{max})))$ Where:
 - A_{max} is the absorbance of the conjugate at ~654 nm.
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - $M_{peptide}$ is the molecular weight of the peptide.
 - ϵ_{dye} is the molar extinction coefficient of BP Light 650 ($250,000 \text{ cm}^{-1}\text{M}^{-1}$).^[1]
 - CF is the correction factor for the dye's absorbance at 280 nm (this value should be determined experimentally for the free dye, but a typical value for cyanine dyes is around 0.05).
- Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.^[2]

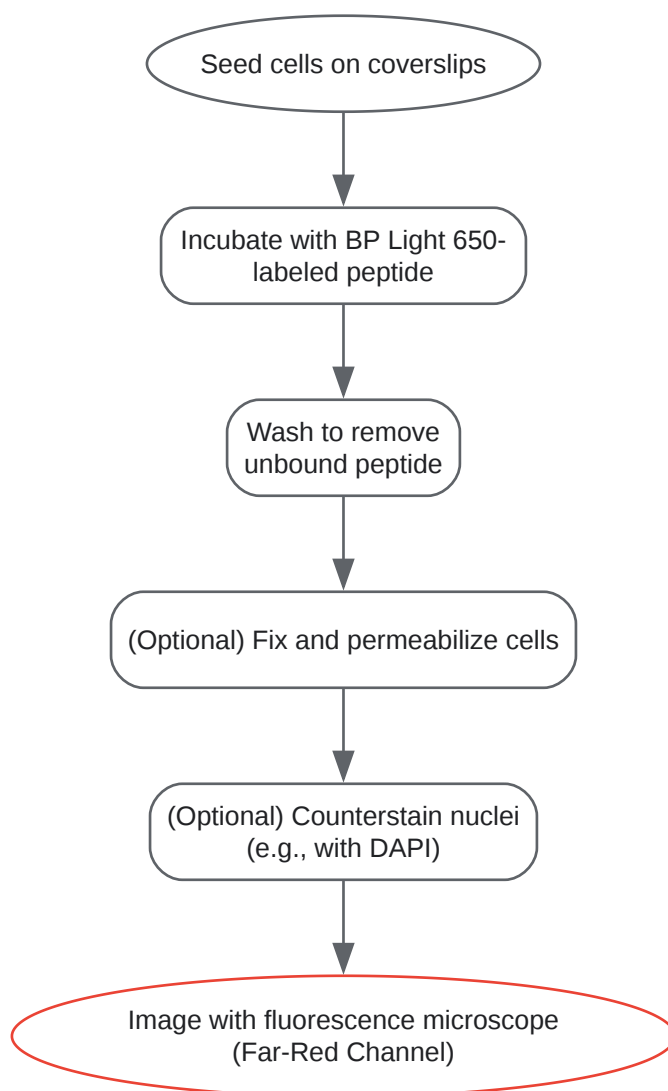
Visualizations of Experimental Workflows

The following diagrams illustrate common applications for peptides labeled with BP Light 650.



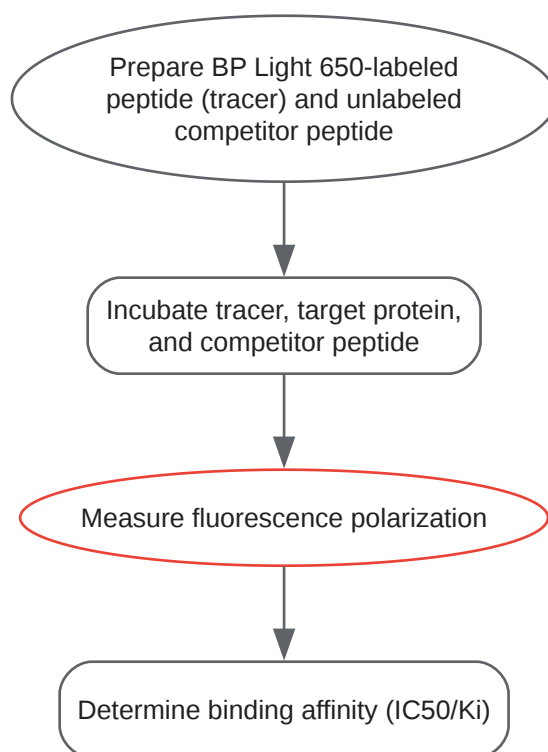
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Figure 1. Workflow for labeling a peptide with BP Light 650 NHS ester.



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Figure 2. Experimental workflow for cellular imaging with a BP Light 650-labeled peptide.



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Figure 3. Workflow for a competitive fluorescence polarization assay.

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References

- 1. BP Light 650 NHS ester | BroadPharm [broadpharm.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Far-Red Fluorescent Protein Excitable with Red Lasers for Flow Cytometry and Superresolution STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. aaep.bocsci.com [aaep.bocsci.com]
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